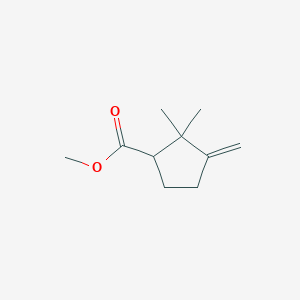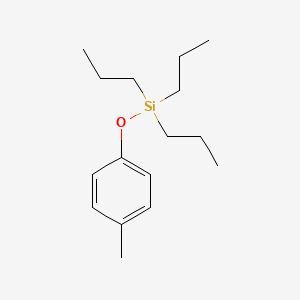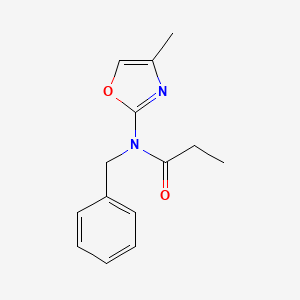
Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate is an organic compound with a complex structure that includes a cyclopentyl ring, a double bond, and ester functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclopentane with appropriate reagents to introduce the ethyl and dimethyl groups. This is followed by the formation of the ester group through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then participate in biochemical pathways. The cyclopentyl ring and double bond contribute to the compound’s stability and reactivity, influencing its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3,3-dimethylpent-4-enoate
- Methyl 3,3-dimethylpent-4-enoate
- Cyclopentyl ethyl ester
Uniqueness
Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate is unique due to the presence of both a cyclopentyl ring and a double bond, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications that require stability and reactivity.
Propiedades
Número CAS |
60066-70-8 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C14H24O2/c1-4-16-13(15)11-14(2,3)10-9-12-7-5-6-8-12/h9-10,12H,4-8,11H2,1-3H3 |
Clave InChI |
AWQGSVAJEMCEGZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)(C)C=CC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


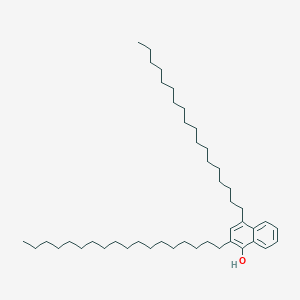
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)


![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
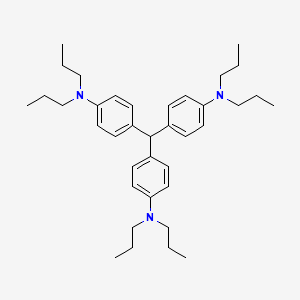
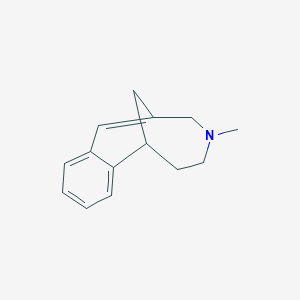
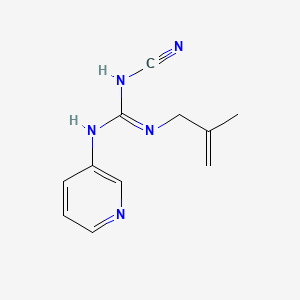

![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
